molecular formula C13H14ClNO3S B2853241 4-chloro-N-(furan-2-ylmethyl)-2,5-dimethylbenzenesulfonamide CAS No. 898081-91-9

4-chloro-N-(furan-2-ylmethyl)-2,5-dimethylbenzenesulfonamide

Cat. No. B2853241
CAS RN: 898081-91-9
M. Wt: 299.77
InChI Key: QSKTWTYJJITSAF-UHFFFAOYSA-N
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Description

The compound “4-chloro-N-(furan-2-ylmethyl)-2,5-dimethylbenzenesulfonamide” is a complex organic molecule. It contains a benzene ring which is substituted with a chloro group, a sulfonamide group, and two methyl groups. Additionally, it has a furan ring attached via a methylene bridge .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (benzene and furan), a sulfonamide functional group, and a chloro substituent. The presence of these functional groups would influence the compound’s reactivity and interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure and functional groups. For example, the presence of the sulfonamide group might increase the compound’s polarity, influencing its solubility in different solvents .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug molecules. Without specific studies or data, it’s not possible to provide a mechanism of action for this compound .

Future Directions

The study and application of this compound would depend on its properties and potential uses. It could be of interest in various fields such as medicinal chemistry, materials science, or synthetic chemistry, depending on its reactivity, stability, and other properties .

properties

IUPAC Name

4-chloro-N-(furan-2-ylmethyl)-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO3S/c1-9-7-13(10(2)6-12(9)14)19(16,17)15-8-11-4-3-5-18-11/h3-7,15H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSKTWTYJJITSAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49825634
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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